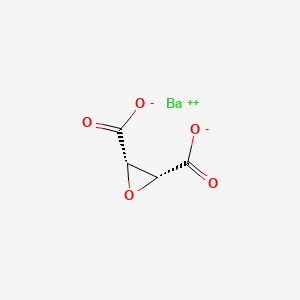
Barium cis-epoxy-Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium cis-epoxy-Succinate is a chemical compound with the molecular formula C₄H₂BaO₅ It is a barium salt of oxirane-2,3-dicarboxylic acid, which is an epoxide derivative of malonic acid
Mécanisme D'action
Target of Action
The primary target of Barium cis-epoxy-Succinate is the Succinate Receptor 1 (SUCNR1) . SUCNR1, also known as GPR91, is a G-protein coupled receptor that senses extracellular succinate, a metabolic stress signal .
Mode of Action
This compound interacts with SUCNR1 in a similar manner to succinate . The receptor attracts and binds succinate through a cluster of arginines around transmembrane segment VI . These arginines constitute two low-energy succinate binding sites . SUCNR1 is activated by the simultaneous binding of two succinates at high concentrations .
Biochemical Pathways
The activation of SUCNR1 by this compound affects several biochemical pathways. This process is crucial for the selective activation of SUCNR1 by high local succinate concentrations .
Pharmacokinetics
It is known that the compound is a solid at room temperature, soluble in aqueous acid and dilute hydrochloric acid, and has a melting point greater than 290°c .
Result of Action
The activation of SUCNR1 by this compound leads to various molecular and cellular effects. For instance, in primary human M2 macrophages, physiological concentrations of extracellular succinate act through SUCNR1-activated Gq signaling to efficiently regulate transcription of immune function genes . This regulation hyperpolarizes their M2 versus M1 phenotype .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of barium in the environment can lead to different health conditions, especially among those chronically exposed to low to moderate doses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium cis-epoxy-Succinate typically involves the reaction of oxirane-2,3-dicarboxylic acid with a barium salt. One common method is to dissolve oxirane-2,3-dicarboxylic acid in water and then add a barium hydroxide solution. The reaction mixture is stirred and heated to facilitate the formation of the barium salt. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then subjected to purification steps, such as recrystallization, to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Barium cis-epoxy-Succinate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Applications De Recherche Scientifique
Barium cis-epoxy-Succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of epoxides and their derivatives.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium oxalate: Another barium salt with different structural properties and applications.
Barium citrate: Used in different industrial and medical applications.
Barium tartrate: Known for its use in analytical chemistry and other fields.
Uniqueness
Barium cis-epoxy-Succinate is unique due to its epoxide ring, which imparts distinct reactivity and potential applications compared to other barium salts. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
barium(2+);(2S,3R)-oxirane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAFAUQSARSPC-NUGIMEKKSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676226 |
Source


|
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36170-34-0 |
Source


|
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)

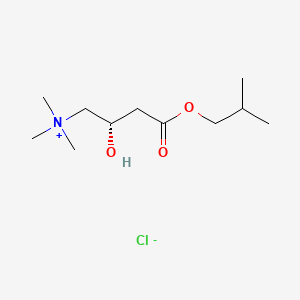
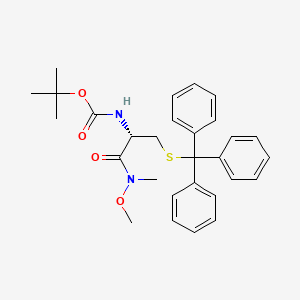

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
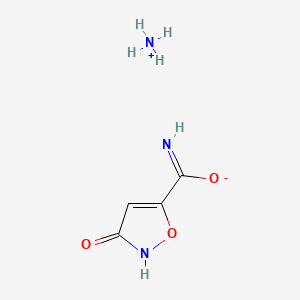

![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
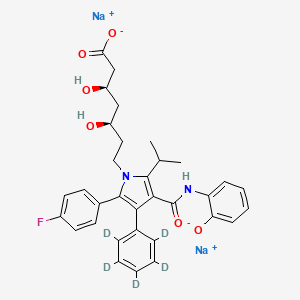
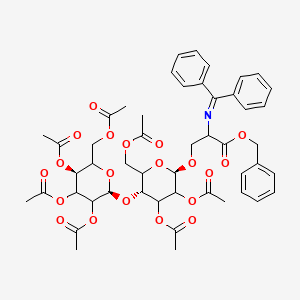
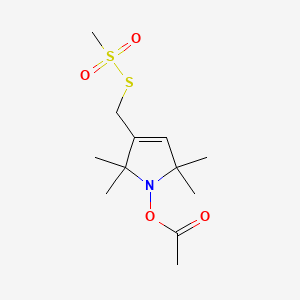
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
